2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
This compound features a dibenzo[b,f][1,4]oxazepin core substituted with a methyl group at position 8 and an 11-oxo moiety. The benzamide group at position 2 is further substituted with a bromine atom at the ortho position. Its molecular formula is C₂₁H₁₆BrN₂O₃, with an average molecular weight of ~424.27 g/mol.
Properties
IUPAC Name |
2-bromo-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O3/c1-12-6-8-19-17(10-12)24-21(26)15-11-13(7-9-18(15)27-19)23-20(25)14-4-2-3-5-16(14)22/h2-11H,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPWGEYSJAMINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4Br)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique dibenzo[b,f][1,4]oxazepin structure, which incorporates a bromine atom and a ketone functional group, potentially enhancing its biological activity. The molecular formula of this compound is with a molecular weight of 423.3 g/mol .
Chemical Structure
The structural features of this compound are crucial for understanding its biological activity. The presence of the bromine atom at the second position and the ketone at the eleventh position may influence its reactivity and pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C21H15BrN2O3 |
| Molecular Weight | 423.3 g/mol |
| CAS Number | 922083-65-6 |
The mechanism through which dibenzo[b,f][1,4]oxazepines exert their biological effects often involves interaction with specific proteins or enzymes. Molecular docking studies suggest that these compounds may target bacterial proteins involved in cell division, such as FtsZ, which is critical for bacterial proliferation . This interaction can disrupt normal cellular processes and lead to bacterial cell death.
Study 1: Synthesis and Antibacterial Activity
A study focused on synthesizing derivatives of dibenzo[b,f][1,4]oxazepines found that certain modifications significantly increased their antibacterial activity. The synthesized analogs were tested against various bacterial strains, demonstrating up to a 20-fold increase in potency compared to parent compounds . This suggests that structural variations can lead to enhanced biological efficacy.
Study 2: Structure-Activity Relationship (SAR)
Another research effort investigated the structure-activity relationships of dibenzo[b,f][1,4]oxazepine derivatives. It was found that the presence of halogen substituents like bromine could enhance lipophilicity and improve membrane permeability, thereby increasing the bioavailability of these compounds in biological systems . This finding underscores the importance of chemical modifications in developing effective antimicrobial agents.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is CHBrNOS, with a molecular weight of approximately 459.3 g/mol. The compound features a dibenzo[b,f][1,4]oxazepine core structure, which is associated with diverse biological activities. Its high purity levels (typically around 95%) make it suitable for various research applications .
Antitumor Activity
Research indicates that derivatives of dibenzo[b,f][1,4]oxazepines exhibit antitumor properties. The compound has been studied for its ability to inhibit histone deacetylases (HDACs), enzymes implicated in cancer progression. By modulating gene expression through epigenetic mechanisms, these compounds can potentially suppress tumor growth and induce apoptosis in cancer cells .
Neurological Disorders
This compound has also shown promise in the treatment of neurological disorders. Its ability to penetrate the blood-brain barrier allows it to interact with central nervous system targets, possibly providing therapeutic benefits for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been noted in various studies. It may inhibit pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases. Further investigations into its mechanism of action could yield insights into its efficacy as an anti-inflammatory agent.
Synthetic Pathways
The synthesis of this compound typically involves several key steps that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors are employed to enhance the efficiency of the synthetic process.
Case Study 1: Inhibition of Histone Deacetylases
A study focusing on the inhibitory effects of dibenzo[b,f][1,4]oxazepine derivatives on HDACs demonstrated significant antitumor activity in vitro. The results indicated that these compounds could effectively reduce cell viability in various cancer cell lines.
Case Study 2: Neuroprotective Effects
Another research effort evaluated the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could mitigate cell death and promote neuronal survival through antioxidant mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations: Oxazepine vs. Thiazepine
Key Difference : Replacement of oxygen (oxazepine) with sulfur (thiazepine) in the central ring.
- Stability: Thiazepines may exhibit higher metabolic susceptibility due to sulfur’s reactivity, whereas oxazepines like the target compound could have enhanced stability .
Example Compounds :
- 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (29) : Features a thiazepine core and a 4-methoxyphenylcarboxamide group. HRMS: 421.1217 [M+H+] .
- N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (32) : Thiazepine core with a methyl group at position 10. HRMS: 421.1 [M+H+] .
Substituent Variations on the Benzamide Group
Table 1: Comparison of Benzamide Substituents
Observations :
Alkyl Substituents on the Oxazepine/Thiazepine Core
Example :
- 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5,5-dioxide (11) : HRMS: 407.1060 [M+H+], synthesized via oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
